LT25

Integrin agonism α5β1 selectivity Cell adhesion assay

LT25, also designated as compound 17, is a synthetic β-lactam (azetidin-2-one) derivative that functions as a selective agonist of the α5β1 integrin. It was developed as part of a rationally designed library targeting RGD-binding and leukocyte integrins, and its pharmacological profile is defined by a cellular adhesion EC50 of 9.9 nM for the α5β1 receptor.

Molecular Formula C15H17N3O5
Molecular Weight 319.31 g/mol
Cat. No. B15603948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLT25
Molecular FormulaC15H17N3O5
Molecular Weight319.31 g/mol
Structural Identifiers
InChIInChI=1S/C15H17N3O5/c1-9-4-2-3-5-11(9)17-15(23)18-10(7-13(18)20)6-12(19)16-8-14(21)22/h2-5,10H,6-8H2,1H3,(H,16,19)(H,17,23)(H,21,22)
InChIKeyHZLFZIQTWBACFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LT25 (Compound 17) for Research Procurement: A Selective α5β1 Integrin Agonist


LT25, also designated as compound 17, is a synthetic β-lactam (azetidin-2-one) derivative that functions as a selective agonist of the α5β1 integrin [1]. It was developed as part of a rationally designed library targeting RGD-binding and leukocyte integrins, and its pharmacological profile is defined by a cellular adhesion EC50 of 9.9 nM for the α5β1 receptor [1]. The compound has a molecular formula of C15H17N3O5, a molecular weight of 319.31 g/mol, and CAS registry number 2023788-40-9 .

Why LT25 Cannot Be Replaced by Generic Integrin Ligands in α5β1-Dependent Studies


Interchanging LT25 with other α5β1-targeting agents or broad-spectrum integrin ligands introduces significant confounding factors in experimental models. The primary source publication demonstrates that within this specific β-lactam series, minor structural modifications result in profound functional divergence: compound 1 acts as a non-selective agonist across αvβ3, αvβ5, and α5β1, whereas compound 17 (LT25) shows relative selectivity for α5β1, and compound 5 is an α4β1-selective antagonist [1]. Among the most potent α5β1 agonists in this series, compound 1 (EC50 12 nM) lacks integrin selectivity, while compound 21 (EC50 5.5 nM) and compound 17 (LT25, EC50 9.9 nM) are described as relatively selective for α5β1 over other integrins [1]. The quantitative evidence presented below establishes that LT25 occupies a distinct selectivity-versus-potency niche that is not replicated by other compounds within the same chemical series or by generic integrin-binding peptides.

Quantitative Evidence for LT25 Differentiation: Selectivity and Agonism Profiling


LT25 α5β1 Agonist Potency Versus Non-Selective In-Class Agonist Compound 1

LT25 (compound 17) promotes α5β1-mediated cell adhesion with an EC50 of 9.9 nM, whereas compound 1, another potent agonist from the same β-lactam series, exhibits comparable potency (EC50 12.0 nM) but acts non-selectively on αvβ3 (EC50 5.6 nM), αvβ5 (EC50 3.8 nM), and αvβ6 (EC50 80.5 nM) in cell adhesion assays [1]. In solid-phase competitive binding assays, this selectivity divergence is confirmed: compound 17 shows IC50 values >1000 nM for αvβ3, αvβ5, αvβ6, and α4β1, while retaining α5β1 binding (IC50 52.0 ± 2.6 nM) [1]. Therefore, for experiments requiring selective α5β1 activation without confounding activity at αv integrins, compound 17 provides a clear advantage over compound 1.

Integrin agonism α5β1 selectivity Cell adhesion assay

LT25 Versus the More Potent α5β1 Agonist Compound 21: Selectivity-Potency Trade-off

Among the three most potent α5β1 agonists identified in the Baiula et al. β-lactam series, compound 21 (EC50 5.5 nM) is more potent than LT25 (EC50 9.9 nM) and compound 1 (EC50 12.0 nM) [1]. However, the binding selectivity profile differs: compound 21 exhibits IC50 >1000 nM for αvβ3, αvβ5, and αvβ6, and IC50 5.5 ± 0.8 nM for α5β1 in solid-phase assays, while LT25 exhibits IC50 52.0 ± 2.6 nM for α5β1 with >1000 nM for all other tested integrins [1]. This indicates that compound 21 provides higher α5β1 binding affinity (approximately 9.5-fold greater than LT25), but LT25 offers a wider selectivity window (>19-fold for LT25 vs. >182-fold for compound 21, based on the next nearest integrin) [1]. Researchers must weigh whether maximal α5β1 potency or a distinct molecular interaction profile that may produce divergent downstream signaling outcomes is prioritized for their specific experimental context.

α5β1 integrin Agonist selectivity SAR analysis

Functional Agonism vs. Antagonism: LT25 Contrasts with α5β1 Antagonists ATN-161 and Volociximab

LT25 acts as an agonist that increases α5β1-mediated cell adhesion, in contrast to clinically investigated α5β1 antagonists [REFS-1, REFS-3]. Small-molecule antagonist ATN-161 inhibits α5β1-mediated angiogenesis and metastasis in preclinical models [2], while the monoclonal antibody Volociximab blocks α5β1 to inhibit tumor growth [3]. LT25 promotes, rather than inhibits, integrin-dependent adhesion and downstream signaling—an activity linked to distinct therapeutic hypotheses in cancer, where integrin agonism may enhance drug delivery or modulate tumor-stroma interactions [1]. This functional dichotomy means LT25 cannot be substituted with α5β1 antagonists (ATN-161, Volociximab) for studies investigating the biological consequences of integrin activation.

Integrin functional modulation Agonism vs antagonism Therapeutic targeting

Optimal Research Applications for LT25 Based on Quantitative Selectivity and Agonism Evidence


Selective Pharmacological Activation of α5β1 in Mixed Integrin-Expressing Cell Systems

When studying α5β1-specific signaling in cell types that co-express αvβ3, αvβ5, or αvβ6 integrins (e.g., SK-MEL-24 melanoma, MCF7 breast cancer, HT-29 colon carcinoma), LT25 enables selective α5β1 activation without confounding αv integrin agonism. Its EC50 of 9.9 nM at α5β1 in cell adhesion assays, combined with >1000 nM binding IC50 values for αvβ3, αvβ5, αvβ6, and α4β1 in solid-phase competitive binding assays, confirms the selectivity required for these experimental designs [1]. In contrast, the non-selective agonist compound 1 would simultaneously activate αvβ3 (EC50 5.6 nM) and αvβ5 (EC50 3.8 nM), making it unsuitable for α5β1-specific mechanistic studies [1].

Integrin Agonist-Mediated Drug Delivery Enhancement in Tumor Models

A downstream application demonstrated by the Baiula et al. research group involves using selective β-lactam integrin agonists to promote cellular internalization of antineoplastic agents [1]. This concept was validated in subsequent work from the same laboratory, where an α5β1 integrin agonist from this chemical series selectively delivered 5-fluorouracil into tumor cells [2]. LT25, as a selective α5β1 agonist, is mechanistically suited for investigating integrin-mediated drug internalization pathways, where agonist-induced integrin clustering and signaling is required for efficient payload delivery—a mechanism not recapitulated by integrin antagonists.

Structure-Activity Relationship Studies on β-Lactam Integrin Ligand Selectivity

LT25 serves as a critical reference compound in SAR studies exploring the structural determinants of integrin selectivity within the β-lactam chemical space. The Baiula et al. study explicitly identified that the structural elements of compound 17 contribute to its relative α5β1 selectivity compared to dual-active or promiscuous analogs [1]. Researchers designing next-generation selective integrin ligands can use LT25 as a benchmark compound, with its well-characterized selectivity profile (α5β1 >19-fold selective over αvβ3, αvβ5, αvβ6, and α4β1 in binding assays) providing a quantitative baseline against which new analogs can be compared [1].

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